
2-Ethylhexyl octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl oleate is a long carbon chain molecule widely used as an emollient in cosmetic formulations. This ester also finds applications in the pharmaceutical, food, and textile industries due to its biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl oleate is typically achieved through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles. The optimal conditions for this reaction include a 1:1 molar ratio of oleic acid to 2-ethylhexanol, temperatures around 50°C, and a solvent-free system .
Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl oleate often involves the use of high temperatures and chemical catalysts. the demand for environmentally friendly products has led to the adoption of green chemistry techniques, such as lipase-catalyzed ester synthesis, which offers high-quality products under mild pressure and temperature conditions without generating harmful byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl oleate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid.
Common Reagents and Conditions: The esterification of oleic acid with 2-ethylhexanol is typically catalyzed by enzymes such as Candida antarctica lipase. The reaction conditions include a 1:1 molar ratio of the reactants, temperatures around 50°C, and a solvent-free environment .
Major Products Formed: The primary product of the esterification reaction is 2-ethylhexyl oleate. In hydrolysis reactions, the major products are oleic acid and 2-ethylhexanol .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl oleate has a wide range of applications in scientific research and industry:
Pharmaceuticals: Employed as a carrier for active pharmaceutical ingredients in drug formulations.
Food Industry: Utilized as a food additive for its emulsifying properties.
Textile Industry: Applied as a lubricant and softening agent in textile processing.
Wirkmechanismus
The mechanism of action of 2-ethylhexyl oleate involves its interaction with the skin’s lipid barrier, enhancing the skin’s moisture retention and providing a smooth, soft texture. The ester is absorbed into the skin, where it forms a protective layer that prevents water loss and improves skin hydration .
Vergleich Mit ähnlichen Verbindungen
Isopropyl Myristate: Another ester used in cosmetics for its emollient properties.
Cetyl Palmitate: Used in skincare products for its moisturizing effects.
Octyl Stearate: Employed as a skin conditioning agent in various formulations.
Uniqueness of 2-Ethylhexyl Oleate: 2-Ethylhexyl oleate stands out due to its excellent spreadability, low volatility, and high chemical stability. These properties make it particularly suitable for use in formulations where long-lasting moisturization and a non-greasy feel are desired .
Eigenschaften
CAS-Nummer |
85049-37-2 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
2-ethylhexyl octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3 |
InChI-Schlüssel |
FOKDITTZHHDEHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


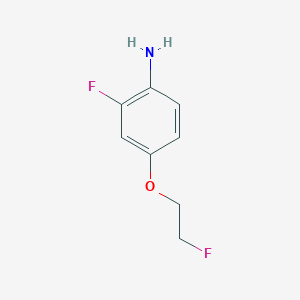
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)


![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
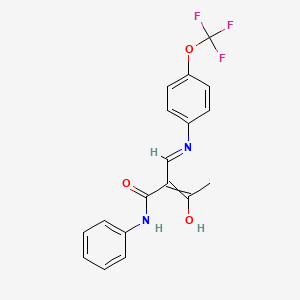
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
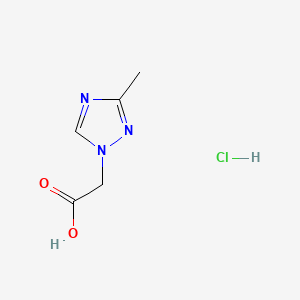
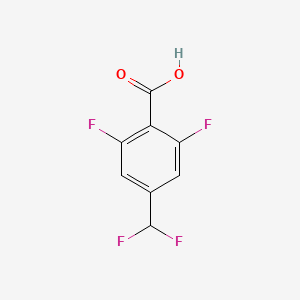
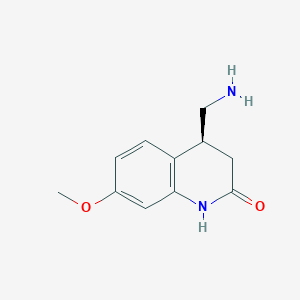
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
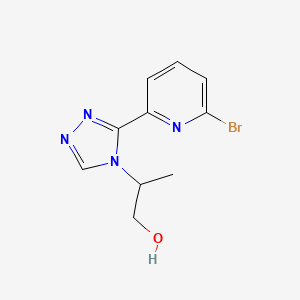
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
